

Unraveling the Molecular Mechanisms of C14TKL-1: A Technical Overview

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Compound of Interest

Compound Name: C14TKL-1

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Abstract

C14TKL-1 is a novel tachykinin-like peptide that has been identified as a potent agonist of the neurokinin 1 (NK1) receptor. This document provides a comprehensive analysis of the currently understood mechanism of action of **C14TKL-1**, drawing from available scientific literature. It details the peptide's interaction with the NK1 receptor, the subsequent intracellular signaling cascade, and the methodologies employed in its characterization. This guide aims to serve as a foundational resource for researchers engaged in the study of tachykinin signaling and the development of novel therapeutics targeting the NK1 receptor.

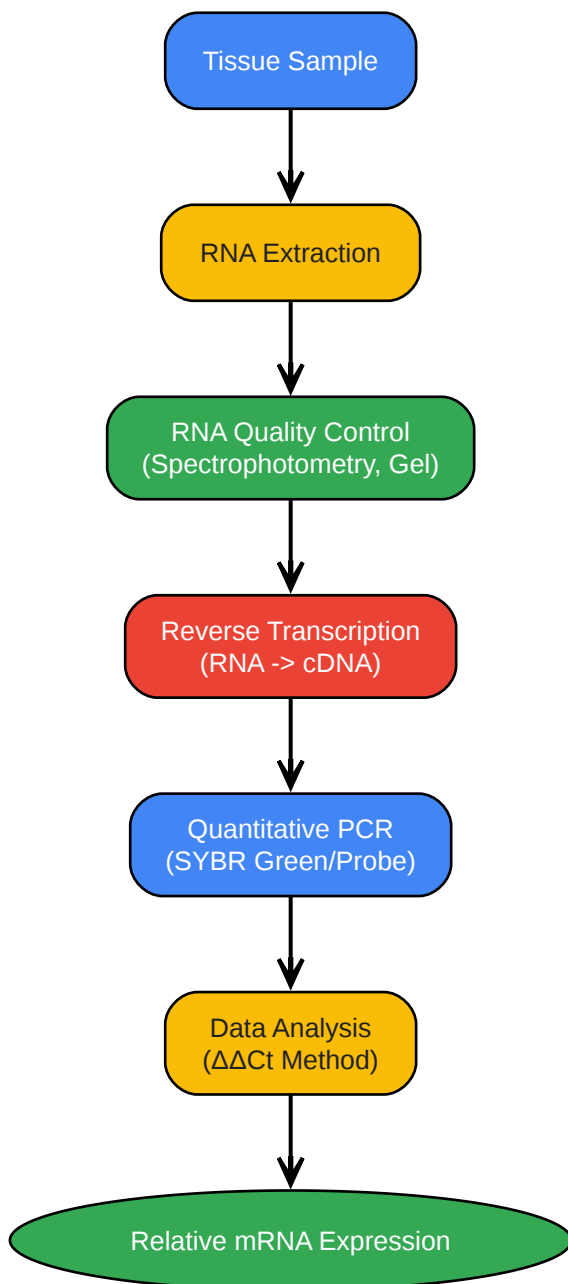
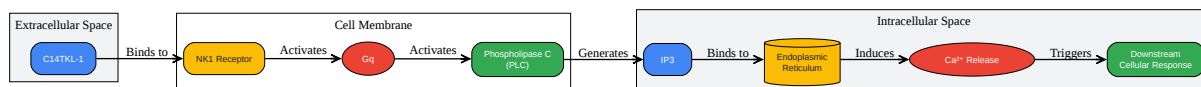
Introduction

Tachykinins are a family of neuropeptides that play a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. The discovery of **C14TKL-1** has expanded the known members of this family, presenting new avenues for research into the intricate signaling pathways they govern. This peptide's potent agonistic activity at the NK1 receptor suggests its potential involvement in the same physiological and pathological processes as other well-characterized tachykinins, such as Substance P.

Core Mechanism of Action: NK1 Receptor Agonism

The primary mechanism of action of **C14TKL-1** is its function as a potent agonist for the neurokinin 1 (NK1) receptor, a G-protein coupled receptor (GPCR).^{[1][2][3]} Upon binding to the NK1 receptor, **C14TKL-1** induces a conformational change in the receptor, initiating a cascade of intracellular signaling events.

The principal downstream effect of **C14TKL-1**-mediated NK1 receptor activation is the mobilization of intracellular calcium. This is a hallmark of NK1 receptor signaling and is triggered by the activation of the Gαq subunit of the associated G-protein. Activated Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration is a key event that propagates the cellular response to **C14TKL-1**.



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